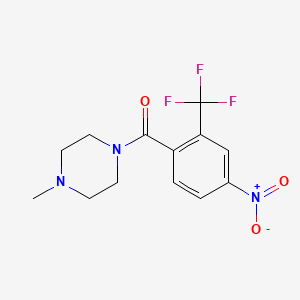
(4-Nitro-2-trifluoromethyl-phenyl)-(4-methylpiperazin-1-yl)-methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Nitro-2-trifluoromethyl-phenyl)-(4-methylpiperazin-1-yl)-methanone is a complex organic compound with the molecular formula C₁₃H₁₄F₃N₃O₃ It is characterized by the presence of a nitro group, a trifluoromethyl group, and a piperazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitro-2-trifluoromethyl-phenyl)-(4-methylpiperazin-1-yl)-methanone typically involves multiple steps One common method starts with the nitration of 2-trifluoromethylbenzene to introduce the nitro group This is followed by the formation of the methanone linkage through a Friedel-Crafts acylation reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
(4-Nitro-2-trifluoromethyl-phenyl)-(4-methylpiperazin-1-yl)-methanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like sodium hydride and various alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups in place of the trifluoromethyl group.
科学研究应用
(4-Nitro-2-trifluoromethyl-phenyl)-(4-methylpiperazin-1-yl)-methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
作用机制
The mechanism of action of (4-Nitro-2-trifluoromethyl-phenyl)-(4-methylpiperazin-1-yl)-methanone involves its interaction with specific molecular targets. The nitro group and trifluoromethyl group play crucial roles in its activity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways involved.
相似化合物的比较
Similar Compounds
(4-Nitro-2-trifluoromethyl-phenyl)-(4-methylpiperazin-1-yl)-methanone: Similar in structure but with variations in functional groups.
4-Nitro-2-(trifluoromethyl)acetanilide: Shares the trifluoromethyl and nitro groups but differs in the acetanilide moiety.
1-Boc-4-AP: Used as an intermediate in the synthesis of fentanyl and related compounds.
Uniqueness
This compound is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
属性
分子式 |
C13H14F3N3O3 |
|---|---|
分子量 |
317.26 g/mol |
IUPAC 名称 |
(4-methylpiperazin-1-yl)-[4-nitro-2-(trifluoromethyl)phenyl]methanone |
InChI |
InChI=1S/C13H14F3N3O3/c1-17-4-6-18(7-5-17)12(20)10-3-2-9(19(21)22)8-11(10)13(14,15)16/h2-3,8H,4-7H2,1H3 |
InChI 键 |
UDIALNGJZCKOIC-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN(CC1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















